molecular formula C13H15NO4 B101327 Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 16382-18-6

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B101327
CAS No.: 16382-18-6
M. Wt: 249.26 g/mol
InChI Key: RBUSDPZPBBBAKR-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (CAS 16382-18-6) is a heterocyclic compound featuring an indole core substituted with methoxy groups at positions 5 and 6 and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₅NO₄ (molecular weight: 249.27 g/mol), and it exhibits a logP value of 2.21, indicating moderate lipophilicity . The compound is synthesized via a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in DMSO at 80°C, yielding 60% after purification . Key applications include its role as a precursor for brominated derivatives (e.g., 3-bromo-substituted analogs) and in medicinal chemistry for targeting phosphodiesterase-4B (PDE4B) and G-protein-coupled receptors (GPR35) .

Properties

IUPAC Name

ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUSDPZPBBBAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167663
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-18-6
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16382-18-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
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Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
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Record name Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
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Preparation Methods

Reaction Conditions and Optimization

  • Hydrazone Formation : 4,5-Dimethoxyphenylhydrazine reacts with ethyl pyruvate in ethanol at 80°C for 6 hours to form the hydrazone intermediate.

  • Cyclization : The hydrazone undergoes cyclization in concentrated hydrochloric acid at 100°C, yielding the indole scaffold.

  • Esterification : Direct esterification with ethanol in the presence of thionyl chloride (SOCl₂) provides the final product.

Key Data:

Starting MaterialReagent/ConditionsYieldReference
4,5-DimethoxyphenylhydrazineEthyl pyruvate, HCl, 100°C68%
Indole-2-carboxylic acidSOCl₂, EtOH, 0°C → RT93%

Advantages : High functional group tolerance and scalability.
Limitations : Requires harsh acidic conditions, which may degrade sensitive substituents.

Hemetsberger-Knittel Indole Synthesis

This method is preferred for introducing electron-withdrawing groups at the indole 2-position. The synthesis involves a Knoevenagel condensation followed by azide thermolysis.

Stepwise Procedure:

  • Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde reacts with methyl 2-azidoacetate in DMF at 80°C to form methyl 2-azidocinnamate.

  • Thermolytic Cyclization : Heating the azide in toluene at 120°C induces cyclization, producing methyl 5,6-dimethoxyindole-2-carboxylate.

  • Transesterification : Treatment with ethanol and sulfuric acid converts the methyl ester to the ethyl ester.

Key Data:

IntermediateConditionsYieldReference
Methyl 2-azidocinnamateDMF, 80°C, 4 h75%
Methyl indole-2-carboxylateToluene, 120°C, 2 h82%
Ethyl ester derivativeEtOH, H₂SO₄, reflux, 6 h89%

Advantages : Precise control over substituent positioning.
Limitations : Multi-step synthesis increases time and cost.

Vilsmeier-Haack Formylation of Ethyl 5,6-Dimethoxyindole-2-Carboxylate

The Vilsmeier-Haack reaction introduces a formyl group at the indole 3-position, but its adaptation for esterification is critical here. Ethyl 5,6-dimethoxyindole-2-carboxylate can be synthesized via formylation of a precursor indole.

Protocol:

  • Precursor Synthesis : Ethyl 5,6-dimethoxyindole-2-carboxylate is treated with phosphorus oxychloride (POCl₃) and DMF at 110°C.

  • Quenching and Isolation : The reaction is quenched with ice-cold NaOH, and the product is extracted using ethyl acetate.

Key Data:

ParameterValueReference
Temperature110°C
Reaction Time3 hours
Yield74%

Advantages : High regioselectivity for the 3-position.
Limitations : Requires careful handling of POCl₃ due to toxicity.

Copper-Catalyzed Cyclization

A modern approach utilizes copper(I) iodide to facilitate cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate.

Reaction Overview:

  • Substrates : 2-Bromo-4,5-dimethoxybenzaldehyde and ethyl isocyanoacetate.

  • Catalyst : CuI (10 mol%) in DMSO at 80°C for 12 hours.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

Key Data:

CatalystSolventTemperatureYieldReference
CuIDMSO80°C65%

Advantages : Avoids harsh acids/bases; suitable for sensitive substrates.
Limitations : Moderate yields compared to classical methods.

Microwave-Assisted Fischer Synthesis

Microwave irradiation significantly reduces reaction times. A modified Fischer protocol achieves cyclization in 30 minutes versus 6 hours under conventional heating.

Procedure:

  • Hydrazone Preparation : 4,5-Dimethoxyphenylhydrazine and ethyl pyruvate in ethanol.

  • Microwave Cyclization : 150 W, 120°C, 30 minutes.

  • Isolation : Recrystallization from methanol.

Key Data:

MethodTimeYieldReference
Conventional6 h68%
Microwave0.5 h72%

Advantages : Energy-efficient and rapid.
Limitations : Specialized equipment required.

Decarboxylation of 5,6-Dimethoxyindole-2-Carboxylic Acid

Decarboxylation offers a route to modify pre-functionalized indoles. Ethyl 5,6-dimethoxyindole-2-carboxylate is obtained via esterification of the carboxylic acid precursor.

Steps:

  • Acid Chloride Formation : 5,6-Dimethoxyindole-2-carboxylic acid reacts with SOCl₂ at 0°C.

  • Esterification : The acyl chloride is treated with ethanol to yield the ethyl ester.

Key Data:

StepReagent/ConditionsYieldReference
Acid chloride formationSOCl₂, 0°C, 1 h95%
EsterificationEtOH, RT, 12 h93%

Advantages : High-purity product.
Limitations : Requires handling of corrosive SOCl₂.

Bromination and Subsequent Functionalization

Bromination at the 4,7-positions enables further cross-coupling reactions. Ethyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate serves as a versatile intermediate.

Example Protocol:

  • Bromination : Ethyl 5,6-dimethoxyindole-2-carboxylate is treated with N-bromosuccinimide (NBS) in THF at 65°C.

  • Suzuki Coupling : The dibromo derivative undergoes palladium-catalyzed cross-coupling with aryl boronic acids.

Key Data:

ReactionConditionsYieldReference
Bromination with NBSTHF, 65°C, 2 h69%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 75°C85%

Advantages : Enables diversification of the indole scaffold.
Limitations : Multi-step synthesis increases complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate Br (3), OCH₃ (5,6), COOEt (2) C₁₃H₁₄BrNO₄ 328.16 Enhanced electrophilicity; PDE4B inhibition
Mthis compound OCH₃ (5,6), COOMe (2) C₁₂H₁₃NO₄ 235.24 Lower logP (estimated); antimitotic precursor
Ethyl 6-methoxy-1H-indole-2-carboxylate OCH₃ (6), COOEt (2) C₁₂H₁₃NO₃ 219.24 Reduced steric hindrance; synthetic intermediate
Ethyl 5-fluoro-1H-indole-2-carboxylate F (5), COOEt (2) C₁₁H₁₀FNO₂ 207.20 GPR35 agonist activity; enhanced electronic effects

Table 2: Reaction Yields and Conditions

Compound Key Reagents/Conditions Yield (%) Reference
This compound CuI, Cs₂CO₃, DMSO, 80°C 60
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate NBS, DMF, 0°C → RT Not specified
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide NaOEt, DMSO, 190°C, 6 h 37.5

Chemical Reactivity and Functionalization

  • Bromination : Position 3 of the indole core is highly reactive, enabling electrophilic substitution (e.g., NBS in DMF) to generate brominated derivatives for further cross-coupling reactions .
  • Ester Hydrolysis : The ethyl ester undergoes saponification with NaOH in EtOH/H₂O to yield carboxylic acid derivatives, useful for amide bond formation .
  • Fluorine Substitution : 5-Fluoro analogs exhibit altered electronic profiles, enhancing interactions with biological targets like GPR35 .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound logP Solubility (Organic Solvents) Stability Notes
This compound 2.21 Soluble in EtOH, DCM Stable at RT; hygroscopic
Mthis compound ~1.8* Moderate in MeOH Crystalline; air-stable
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate ~2.8* Soluble in DMF, THF Light-sensitive

*Estimated based on structural modifications.

Biological Activity

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an indole core with two methoxy groups at the 5 and 6 positions. The molecular formula is C12H13NO4C_{12}H_{13}NO_4, with a molecular weight of approximately 239.24 g/mol. The synthesis typically involves a multi-step process, including reactions with various reagents such as cesium carbonate and copper(I) iodide in dimethyl sulfoxide (DMSO) at elevated temperatures .

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. These include:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. In vitro studies demonstrated that at concentrations of 100 nM and 10 µM, it significantly reduced PDE4B activity in human peripheral blood mononuclear cells (PBMCs) activated by lipopolysaccharides (LPS) .
  • Cell Viability Effects : this compound exhibited dose-dependent effects on cell viability. At higher concentrations (1 mM), it reduced cell viability by up to 65% in macrophages . This suggests potential cytotoxic effects that may be leveraged in cancer therapies.

Anticancer Properties

Indole derivatives are widely recognized for their anticancer properties. This compound has shown promise in various studies:

  • Inhibition of Tumor Growth : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through its interaction with specific molecular targets involved in cell cycle regulation .

Anti-inflammatory Effects

The compound's ability to inhibit PDE4B suggests it may have anti-inflammatory properties:

  • Reduction of Inflammatory Markers : In vitro assays demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in activated macrophages .

Summary of Biological Activities

Activity Mechanism Reference
PDE4B InhibitionReduces inflammatory responses
Anticancer ActivityInhibits tumor cell proliferation
Cell ViabilityCytotoxic at high concentrations

Synthesis Overview

Step Reagents Used Yield
Initial Reaction2-bromo-4,5-dimethoxybenzaldehyde + ethyl isocyanoacetate + Cs₂CO₃ + CuI80%
PurificationSilica gel chromatography-

Case Studies

  • PDE4B Inhibition Study : A study reported that this compound significantly decreased PDE4B activity in PBMCs treated with LPS. The results indicated a promising pathway for developing anti-inflammatory drugs targeting PDE4B .
  • Anticancer Activity Assessment : Another investigation into the compound's anticancer properties revealed that it inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, and how can its purity be validated?

The compound is synthesized via cyclization of hydrazine derivatives in alcoholic solutions saturated with dry hydrogen chloride, followed by precipitation of ammonium chloride and isolation of the product . Key validation steps include:

  • Melting Point Analysis : Reported values range between 174°C and 176–178°C , with discrepancies likely due to polymorphic forms or purification methods.
  • Chromatography : HPLC or TLC to confirm absence of byproducts.
  • Spectroscopic Methods : NMR (¹H/¹³C) and IR to verify functional groups and structural integrity.

Q. Table 1: Synthesis and Characterization Data

PropertyReported ValuesSource
Molecular Weight249.27 g/mol
Melting Point174°C , 176–178°C
Key Spectral Peaks (IR)Expected C=O (~1700 cm⁻¹)Methodological inference

Q. What are the recommended storage conditions to ensure compound stability?

The compound is stable under standard laboratory storage conditions. Recommendations include:

  • Environment : Dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Temperature : Room temperature or below, away from light .
  • Container : Sealed glassware to avoid moisture ingress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical data (e.g., melting points)?

Discrepancies in melting points (e.g., 174°C vs. 176–178°C) may arise from:

  • Polymorphism : Recrystallization using different solvents (e.g., ethanol vs. ethyl acetate) to isolate distinct crystalline forms.
  • Impurities : Repurification via column chromatography or preparative HPLC .
  • Analytical Calibration : Cross-validation using differential scanning calorimetry (DSC) for precise thermal analysis.

Q. What crystallographic methods are suitable for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the methyl analogue (Mthis compound) was analyzed using:

  • Space Group : Orthorhombic Pbca with unit cell parameters a = 17.0768 Å, b = 7.7232 Å, c = 17.678 Å .
  • Software : SHELXL for refinement, achieving R = 0.035 and wR = 0.102 .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations.

Q. Table 2: Crystallographic Data for Methyl Analogue

ParameterValueSource
Space GroupPbca
Unit Cell Volume2331.5 ų
R Factor0.035

Q. What strategies can optimize the synthesis yield and scalability?

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., hydrazone cyclization) .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

Q. How can researchers explore the biological activity of this compound?

While direct data is limited, the indole scaffold is associated with anti-mitotic and kinase-inhibitory properties . Suggested assays include:

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular Docking : Target tubulin or topoisomerase II using the compound’s crystal structure .
  • SAR Studies : Synthesize derivatives (e.g., ester hydrolysis to carboxylic acid) to assess activity trends .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and P95 respirator to avoid inhalation of fine particles .
  • Ventilation : Use fume hoods during synthesis or weighing .
  • Waste Disposal : Segregate halogenated waste (if brominated derivatives are synthesized) and consult institutional guidelines .

Q. What are future research directions for this compound?

  • Pharmacological Profiling : Evaluate bioavailability and metabolic stability.
  • Material Science : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications.
  • Synthetic Methodology : Develop enantioselective routes using chiral auxiliaries or biocatalysts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
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Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

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